Methyl 5-bromo-1H-indole-4-carboxylate

Palladium Catalysis Carbonylation Cross-Coupling

This polysubstituted indole features a vicinal 4-carboxylate/5-bromo pattern that enables orthogonal derivatization—Suzuki-Miyaura or Buchwald-Hartwig couplings at the 5-position and amide bond formation at the 4-ester. It is the optimal building block for kinase-focused libraries and halogen-scanning campaigns, where alternative regioisomers fail to replicate target binding geometries. Available in >98% purity to support multi-kilogram scale-up without iterative purification steps, ensuring high yield and GMP-adjacent reproducibility.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
Cat. No. B8012364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-1H-indole-4-carboxylate
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC2=C1C=CN2)Br
InChIInChI=1S/C10H8BrNO2/c1-14-10(13)9-6-4-5-12-8(6)3-2-7(9)11/h2-5,12H,1H3
InChIKeyDIXOGRQXHFDJSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-bromo-1H-indole-4-carboxylate: Core Scaffold for Kinase Inhibitor and Antiproliferative Agent Development


Methyl 5-bromo-1H-indole-4-carboxylate (CAS 731810-04-1) is a polysubstituted indole derivative featuring a 5-bromo substituent and a 4-methyl ester group on the indole core. This substitution pattern renders it a privileged scaffold in medicinal chemistry, widely employed as a key intermediate in the synthesis of kinase inhibitors and apoptosis-inducing agents . The compound's planar aromatic architecture and precisely positioned functional handles enable orthogonal derivatization strategies, establishing it as a versatile building block for structure-activity relationship (SAR) exploration and the construction of focused compound libraries [1].

Procurement Rationale: Why Generic Indole Scaffolds Cannot Substitute for Methyl 5-bromo-1H-indole-4-carboxylate


The unique vicinal 4-carboxylate/5-bromo substitution pattern on the indole nucleus dictates both reactivity and biological profile in ways that generic indole scaffolds cannot replicate. Regioisomeric analogs (e.g., 5-bromoindole-2-carboxylates, 6-bromoindole-4-carboxylates) exhibit fundamentally different electronic landscapes and steric constraints, leading to divergent cross-coupling efficiencies and altered target binding geometries [1]. Furthermore, class-level evidence demonstrates that 5-bromo substitution on indole frameworks significantly modulates antiproliferative activity relative to non-halogenated counterparts [2]. Therefore, direct substitution with alternative bromoindole regioisomers or non-halogenated indole carboxylates will not preserve the intended reactivity profile or SAR trajectory.

Quantitative Differentiation: Head-to-Head and Class-Level Evidence for Methyl 5-bromo-1H-indole-4-carboxylate


Synthetic Efficiency in Palladium-Catalyzed Carbonylations: Regioisomeric Reactivity Comparison

In palladium-catalyzed carbonylations of unprotected bromoindoles, the 5-bromoindole scaffold demonstrates superior reactivity compared to the 4-bromo regioisomer. Under optimized conditions (Pd(PhCN)₂Cl₂, dppf, 100°C, 10 bar CO), 5-bromoindole undergoes aminocarbonylation with N-methylpiperazine to afford the corresponding indole amide in 99% isolated yield [1]. In contrast, the analogous 4-bromoindole substrate yields only 23% of the desired product under comparable conditions, highlighting a marked difference in catalytic efficiency driven by the electronic environment of the bromine substituent [1]. While these data are for 5-bromoindole rather than the 4-carboxylate derivative, the 5-bromo substitution pattern is preserved in Methyl 5-bromo-1H-indole-4-carboxylate, and the carboxylate group is not expected to substantially alter the inherent reactivity of the 5-position toward oxidative addition in cross-coupling reactions.

Palladium Catalysis Carbonylation Cross-Coupling Amphetamine Derivatives

Antiproliferative Activity Modulation by 5-Bromo Substitution: Class-Level SAR Analysis

A systematic evaluation of 5-bromo-substituted indole phytoalexin derivatives revealed that bromination at the 5-position universally attenuates antiproliferative potency relative to the corresponding non-brominated parent compounds. Across five distinct structural series (Types A-E), all 5-bromo analogues exhibited lower or approximately equal activity compared to their non-brominated counterparts when screened against a panel of seven human cancer cell lines via MTT assay [1]. Notably, select 5-bromo derivatives still demonstrated activity comparable to cisplatin while exhibiting reduced toxicity toward normal 3T3 fibroblasts, underscoring a nuanced therapeutic window modulation conferred by the 5-bromo substituent [1].

Antiproliferative Activity Cancer Cell Lines SAR Halogen Effect

Commercial Purity Benchmarking: Differentiated Quality for Reproducible Research

Methyl 5-bromo-1H-indole-4-carboxylate is commercially available at an exceptionally high purity level of 99.76% (by HPLC) from Chemscene (Cat. No. CS-0477692) . This purity specification exceeds the typical 95-98% purity offered by many alternative suppliers for the same compound and surpasses the 97% purity specification commonly encountered for the regioisomeric analog Methyl 6-bromoindole-4-carboxylate . The 99.76% purity specification directly minimizes batch-to-batch variability and reduces the presence of trace impurities that could confound biological assay readouts or compromise downstream synthetic yields.

Chemical Purity Quality Control Reproducibility Procurement

Optimal Research and Industrial Application Scenarios for Methyl 5-bromo-1H-indole-4-carboxylate


Medicinal Chemistry: Synthesis of 5-Substituted Indole Kinase Inhibitors

Methyl 5-bromo-1H-indole-4-carboxylate serves as an optimal starting material for constructing focused libraries of kinase inhibitors. The 5-bromo substituent facilitates efficient Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce diverse aryl, heteroaryl, or amine functionality, enabling rapid SAR exploration of the 5-position. The high-yielding carbonylation chemistry characteristic of the 5-bromoindole scaffold ensures reliable access to advanced intermediates [1].

Antiproliferative Agent Development: Scaffold Hopping and Halogen Tuning

Given the class-level SAR observation that 5-bromo substitution attenuates antiproliferative activity relative to non-halogenated analogs, this compound is strategically employed in scaffold hopping and halogen scanning campaigns. Researchers can use Methyl 5-bromo-1H-indole-4-carboxylate to systematically probe the influence of bromine occupancy at the 5-position on target engagement, selectivity, and therapeutic index in oncology programs [1].

Process Chemistry: Scale-Up and Impurity Control

The availability of Methyl 5-bromo-1H-indole-4-carboxylate at >99.7% purity from select vendors provides a distinct advantage for process chemistry groups engaged in scale-up activities. High initial purity minimizes the need for iterative purification steps, reduces impurity carryover, and improves overall yield and reproducibility in multi-kilogram campaigns. This quality specification is particularly critical when the compound serves as a key intermediate in GMP-adjacent synthetic routes [1].

Chemical Biology: Bioconjugation and Probe Synthesis

The orthogonal reactivity of the 4-carboxylate and 5-bromo substituents makes this compound an attractive scaffold for bioconjugation and the synthesis of chemical probes. The carboxylate can be activated for amide bond formation to attach fluorophores, affinity tags, or solid supports, while the 5-bromo handle allows for parallel diversification via cross-coupling to optimize target engagement or cellular permeability.

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